molecular formula C8H5F5 B14865938 1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene

1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B14865938
M. Wt: 196.12 g/mol
InChI Key: YLMJVOFBEFVCIF-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzene derivative, undergoes substitution with fluorine-containing reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various fluorinated compounds .

Mechanism of Action

The mechanism by which 1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5F5

Molecular Weight

196.12 g/mol

IUPAC Name

1,5-difluoro-2-methyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F5/c1-4-6(8(11,12)13)2-5(9)3-7(4)10/h2-3H,1H3

InChI Key

YLMJVOFBEFVCIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)F)C(F)(F)F

Origin of Product

United States

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